Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and compact molecular framework. The presence of the oxaspiro group and the carboxylate ester functionality makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions . This process includes the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution: The oxaspiro structure allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atoms in the spiro ring.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for isomerization reactions in an aprotic medium.
Boron trifluoride etherate (BF3·Et2O): Employed in the conversion of oxaspirohexanes to other cyclic compounds.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Cyclopentanones, cyclobutanones, and 4-methylenetetrahydrofurans: Produced from the treatment of oxaspirohexanes with BF3·Et2O.
Scientific Research Applications
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The spirocyclic structure provides a rigid framework that can influence the reactivity and stability of the compound. The molecular targets and pathways involved in its reactions depend on the specific chemical environment and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: A similar compound with an additional methyl group, which can affect its reactivity and properties.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Another spirocyclic compound with a nitrile group instead of a carboxylate ester.
Uniqueness
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxaspiro and carboxylate ester functionalities. This combination of features makes it a valuable compound for various chemical reactions and applications.
Biological Activity
Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound with potential biological activity that has garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on available literature.
Molecular Formula : C9H14O3
Molecular Weight : 170.21 g/mol
CAS Number : 1866180-82-6
The compound features a spiro structure, which is significant for its biological interactions. The presence of the oxaspiro moiety suggests potential reactivity and interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Specific synthetic routes have not been extensively documented in the literature, indicating a need for further exploration in synthetic methodologies.
The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant activity : The spiro structure may contribute to free radical scavenging capabilities.
Pharmacological Studies
Several studies have investigated the pharmacological potential of related compounds within the oxaspiro class:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways in vitro and in vivo models. For instance, a study on related oxaspiro compounds demonstrated significant reduction in edema in animal models when administered at specific dosages .
- Analgesic Activity : Some derivatives have shown promise as analgesics, potentially through the modulation of pain pathways via central nervous system interactions .
Case Studies
A review of related compounds has highlighted their diverse biological activities:
These studies provide a framework for understanding the potential therapeutic applications of this compound.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)4-5-9(8)6(12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
AHSPXPUZXFHUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC12C(O2)C(=O)OC)C |
Origin of Product |
United States |
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